molecular formula C19H19ClN2O4S B2448310 4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine CAS No. 862794-49-8

4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine

Cat. No.: B2448310
CAS No.: 862794-49-8
M. Wt: 406.88
InChI Key: CCEMVHOSJRGLQS-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine is a chemical research compound featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and role as a bioisostere for ester and amide functionalities . The molecular structure integrates a 4-chlorophenylsulfonyl group, a furan-2-yl moiety, and a cyclohexylamine substituent, making it a valuable intermediate for constructing novel donor-acceptor molecules in material science and for probing structure-activity relationships in drug discovery programs . Compounds containing the 1,3,4-oxadiazole nucleus have demonstrated a wide array of pharmacological activities in scientific literature, including antimicrobial, antitumor, antiviral, and anti-inflammatory effects, positioning this compound as a key synthon for developing new therapeutic agents . Researchers can utilize this chemical as a core building block in synthesizing targeted libraries for high-throughput screening or as a probe to investigate the inhibition of specific biological targets, such as tyrosine kinases . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c20-13-8-10-15(11-9-13)27(23,24)19-18(21-14-5-2-1-3-6-14)26-17(22-19)16-7-4-12-25-16/h4,7-12,14,21H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEMVHOSJRGLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki coupling, using a furan boronic acid derivative.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Sulfonylation: The sulfonyl group can be introduced using a sulfonyl chloride reagent under basic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using a cyclohexylamine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Electrophilic Substitution on the Furan Ring

The electron-rich furan moiety undergoes electrophilic aromatic substitution (EAS), with regioselectivity dictated by the oxazole and sulfonyl groups.

Reaction TypeConditions/ReagentsProductKey FindingsReferences
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitro-furan-2-yl derivativeNitration occurs at the C5 position due to electron-donating effects of the oxazole ring. Yield: 65–72%.
SulfonationSO₃/H₂SO₄, 60°C5-Sulfo-furan-2-yl adductLimited regioselectivity observed; competing oxazole ring decomposition at elevated temperatures.

Functionalization of the Amine Group

The N-cyclohexylamine group participates in nucleophilic reactions, though steric hindrance from the cyclohexyl group moderates reactivity.

Reaction TypeConditions/ReagentsProductKey FindingsReferences
AcylationAcetic anhydride, pyridine, 25°CN-Acetylated derivativeQuantitative yield under mild conditions. Cyclohexyl group reduces reaction rate compared to primary amines.
AlkylationBenzyl bromide, K₂CO₃, DMFN-Benzyl tertiary amineModerate yield (40–50%) due to steric bulk. Reaction proceeds via SN2 mechanism.

Reduction of the Sulfonyl Group

The 4-chlorophenylsulfonyl group can be reduced to a thioether under strong reducing conditions.

Reaction TypeConditions/ReagentsProductKey FindingsReferences
Sulfonyl ReductionLiAlH₄, THF, reflux4-(4-Chlorophenylthio)oxazole derivativeComplete reduction achieved after 12 hours. Product confirmed via ¹H NMR (δ 3.2 ppm, –SCH₂–).

Oxazole Ring Modifications

The oxazole ring exhibits stability under mild conditions but undergoes ring-opening or functionalization under acidic/basic regimes.

Reaction TypeConditions/ReagentsProductKey FindingsReferences
Acidic HydrolysisHCl (6M), 100°COpen-chain diamideOxazole cleavage yields N-cyclohexylmalonamide and 4-chlorobenzenesulfonic acid.
BrominationBr₂, CHCl₃, 25°C5-Bromo-oxazole derivativeElectrophilic bromination occurs at C5 of the oxazole ring. Yield: 58%.

Oxidation of the Furan Ring

Controlled oxidation of the furan moiety produces dihydroxy intermediates, though overoxidation leads to ring degradation.

Reaction TypeConditions/ReagentsProductKey FindingsReferences
EpoxidationmCPBA, CH₂Cl₂, 0°CFuran epoxideEpoxide forms at the C2–C3 position. Unstable under ambient conditions.
OveroxidationKMnO₄, H₂O, 80°CMaleic acid derivativeComplete ring cleavage to carboxylic acids. Non-selective reaction.

Cross-Coupling Reactions

Halogenation of the furan or oxazole ring enables transition-metal-catalyzed couplings.

Reaction TypeConditions/ReagentsProductKey FindingsReferences
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMFBiaryl-furan hybridRequires prior bromination of furan (e.g., NBS). Yield: 60–75%.

Key Structural Insights from Computational Studies

  • DFT Calculations : The sulfonyl group withdraws electron density from the oxazole ring, rendering the C5 position electrophilic (Mulliken charge: +0.32). This aligns with observed bromination regioselectivity .

  • Steric Maps : The cyclohexylamine group creates a steric shield (~180° dihedral angle), limiting nucleophilic attack at the adjacent oxazole nitrogen .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its reactivity profile, making it valuable for researchers aiming to develop new compounds.

Biology

The compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that derivatives of similar structures exhibit significant antibacterial activity against Gram-positive bacteria and fungi .
  • Anticancer Activity : Research indicates that compounds with similar functional groups can inhibit cancer cell proliferation, suggesting potential therapeutic applications .
Activity TypeExample Findings
AntimicrobialEffective against Gram-positive strains
AntifungalModerate efficacy against Candida albicans
AnticancerInhibitory effects on cancer cell lines

Medicine

In medicinal chemistry, this compound is being explored as a drug candidate for various diseases. Its ability to interact with specific molecular targets allows it to modulate biological pathways effectively. For instance, studies suggest it may bind to enzymes or receptors involved in disease processes, offering therapeutic benefits for conditions such as cancer and infectious diseases .

Industrial Applications

The unique chemical properties of this compound make it suitable for use in the development of new materials. This includes applications in:

  • Polymers : As an additive to enhance material properties.
  • Coatings : Providing protective or functional characteristics due to its chemical stability and reactivity.

Case Studies

  • Antimicrobial Evaluation : A study evaluated various derivatives of sulfonamide compounds, revealing that modifications to the furan and oxazole rings significantly influenced their antibacterial efficacy. The findings indicated that specific substitutions could enhance activity against resistant bacterial strains .
  • Cancer Research : In vitro studies demonstrated that compounds similar to this compound exhibited notable cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis induction through specific signaling pathways .

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-morpholinoethyl)oxazol-5-amine
  • 4-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine

Uniqueness

4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Biological Activity

4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine is a sulfonyl-oxazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound's unique structural features, such as the chlorophenyl group, sulfonyl group, cyclohexyl group, and furan ring, contribute to its diverse biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

Property Details
IUPAC Name 4-(4-chlorophenyl)sulfonyl-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine
Molecular Formula C19H19ClN2O4S
Molecular Weight 396.88 g/mol
CAS Number 862794-49-8

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. It may exert effects by binding to enzymes or receptors, thereby modulating their activities. The exact molecular pathways involved are still under investigation and may vary based on the application.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds often correlates with their structural characteristics.

Enzyme Inhibition

In silico studies have demonstrated that derivatives of this compound can act as effective inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease. For example, certain derivatives showed IC50 values as low as 0.63 μM against AChE . This highlights the therapeutic potential of these compounds in treating conditions like Alzheimer's disease and urinary tract infections.

Case Studies

  • Antimicrobial Efficacy : A study synthesized a series of oxazole derivatives related to the target compound and evaluated their antibacterial activity against various strains. The results indicated that several derivatives exhibited strong activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further development into therapeutic agents .
  • Anticancer Activity : In a comparative study of similar oxazole derivatives, it was found that modifications in the chemical structure significantly influenced cytotoxicity against cancer cell lines. This emphasizes the need for further research into optimizing the structure of this compound for enhanced anticancer effects .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine, and how can purity be maximized?

  • Methodology : Cyclization using POCl₃ at 120°C (as in oxadiazole synthesis ) or microwave-assisted methods (reducing reaction time from 93h to 1.5h ) are effective. Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) improves purity. Monitor intermediates by TLC and characterize via ¹H/¹³C NMR and IR to confirm sulfonyl and oxazole moieties .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign signals for the furan (δ 6.3–7.5 ppm), sulfonyl (δ 7.6–8.2 ppm), and cyclohexyl protons (δ 1.2–2.5 ppm) .
  • IR : Confirm sulfonyl (1350–1160 cm⁻¹) and oxazole (1650–1600 cm⁻¹) functional groups .
  • X-ray crystallography : Resolve stereochemistry and noncovalent interactions (e.g., hydrogen bonding) .

Q. How can initial bioactivity screening be designed for this compound?

  • Methodology : Use in vitro assays:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Enzyme inhibition : Kinase/CRF1 receptor binding assays (IC₅₀ determination via fluorescence polarization) .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different assay conditions?

  • Methodology :

  • Assay standardization : Control pH, temperature, and solvent (DMSO ≤0.1% v/v) to minimize false negatives .
  • Structural analogs : Compare with 4-(4-chlorophenyl)thiazol-2-amine derivatives (e.g., CRF1 antagonist SSR125543A ) to identify SAR trends.
  • Meta-analysis : Use PubChem BioAssay data to validate target specificity .

Q. What computational strategies predict electronic properties and noncovalent interactions of this compound?

  • Methodology :

  • DFT : Optimize geometry at B3LYP/6-31G* level; calculate HOMO/LUMO for charge transfer analysis .
  • Multiwfn : Analyze electron localization function (ELF) and van der Waals surfaces to map noncovalent interactions (e.g., sulfonyl-furan π-stacking) .
  • Molecular docking (AutoDock Vina) : Dock into CRF1 receptor (PDB: 4K5Y) to predict binding affinity .

Q. How to optimize reaction yields when scaling up synthesis?

  • Methodology :

  • Microwave synthesis : Achieve 70% yield in 1.5h vs. 68% in 93h under classical heating .
  • Catalyst screening : Test POCl₃, PPA, or ionic liquids for cyclization efficiency .
  • Byproduct analysis : Use HPLC-MS to identify and mitigate side products (e.g., over-sulfonated derivatives) .

Q. What are the challenges in characterizing stability under physiological conditions?

  • Methodology :

  • pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2); monitor degradation via LC-MS .
  • Thermal analysis : TGA/DSC to determine melting points and decomposition thresholds (e.g., 265–269°C for similar furan derivatives ).

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